![molecular formula C18H20IN5O4 B10851685 2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol](/img/structure/B10851685.png)

2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N6-(3-Iodobenzyl)-2’-O-méthyladenosine est un dérivé synthétique de l'adénosine connu pour son activité agoniste sélective au récepteur A3 de l'adénosine. Ce composé a suscité un intérêt significatif en raison de ses applications thérapeutiques potentielles dans divers domaines, notamment l'oncologie et l'immunologie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N6-(3-Iodobenzyl)-2’-O-méthyladenosine implique généralement l'alkylation de dérivés de l'adénosine. Une méthode courante comprend la réaction du chlorure de 3-iodobenzyl avec la 2’-O-méthyladenosine en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de la N6-(3-Iodobenzyl)-2’-O-méthyladenosine ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. L'optimisation des paramètres de réaction, tels que la température, le solvant et le catalyseur, est cruciale pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

La N6-(3-Iodobenzyl)-2’-O-méthyladenosine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode du groupe 3-iodobenzyl peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau de la partie adénosine.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que des amines ou des thiols, souvent en présence d'une base comme l'hydrure de sodium.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits formés

Réactions de substitution : Les produits comprennent généralement des dérivés où l'atome d'iode est remplacé par le nucléophile.

Oxydation et réduction : Les produits varient en fonction des conditions de réaction spécifiques, mais impliquent généralement des modifications de la structure de l'adénosine.

Applications De Recherche Scientifique

Chimie : Utilisé comme outil pour étudier les interactions des récepteurs de l'adénosine et les voies de signalisation.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de la signalisation cellulaire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'adénosine.

Mécanisme d'action

La N6-(3-Iodobenzyl)-2’-O-méthyladenosine exerce ses effets principalement par l'activation du récepteur A3 de l'adénosine. Cette activation entraîne la dérégulation des voies de signalisation en aval, notamment les voies NF-κB et Wnt, ce qui entraîne l'apoptose des cellules tumorales . De plus, le composé induit la production de cytokines anti-inflammatoires, contribuant à ses effets thérapeutiques dans les affections inflammatoires .

Mécanisme D'action

N6-(3-Iodobenzyl)-2’-O-methyladenosine exerts its effects primarily through the activation of the A3 adenosine receptor. This activation leads to the deregulation of downstream signaling pathways, including the NF-κB and Wnt pathways, resulting in apoptosis of tumor cells . Additionally, the compound induces the production of anti-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Chloro-N6-(3-iodobenzyl)adénosine-5’-N-méthylcarboxamide (Cl-IB-MECA) : Un autre agoniste du récepteur A3 de l'adénosine ayant des applications thérapeutiques similaires.

N6-(3-Iodobenzyl)adénosine-5’-N-méthyluronamide : Partage des similitudes structurelles et une sélectivité de récepteur.

Unicité

La N6-(3-Iodobenzyl)-2’-O-méthyladenosine est unique en raison de ses modifications spécifiques aux positions 2’-O et N6, ce qui améliore sa sélectivité et sa puissance au niveau du récepteur A3 de l'adénosine. Cette sélectivité en fait un composé précieux pour les applications thérapeutiques ciblées, en particulier en oncologie et en immunologie .

Propriétés

Formule moléculaire |

C18H20IN5O4 |

|---|---|

Poids moléculaire |

497.3 g/mol |

Nom IUPAC |

2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol |

InChI |

InChI=1S/C18H20IN5O4/c1-27-15-14(26)12(7-25)28-18(15)24-9-23-13-16(21-8-22-17(13)24)20-6-10-3-2-4-11(19)5-10/h2-5,8-9,12,14-15,18,25-26H,6-7H2,1H3,(H,20,21,22) |

Clé InChI |

OATZXEKAXIIRDK-UHFFFAOYSA-N |

SMILES canonique |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

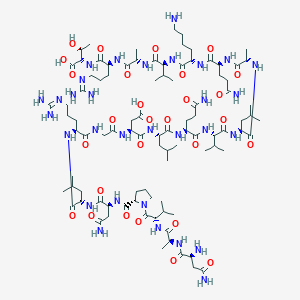

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)